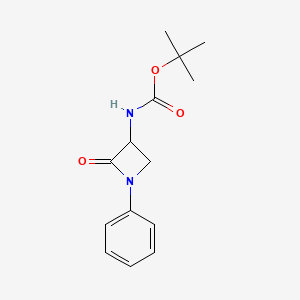

tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate

Description

Structure and Applications tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate is a β-lactam derivative featuring a four-membered azetidin-2-one ring substituted with a phenyl group at the N1 position and a tert-butyl carbamate (Boc) group at the C3 position. The Boc group enhances solubility during synthetic processes while protecting the amine functionality, enabling selective reactivity in multi-step syntheses .

Synthesis The synthesis typically involves ring-opening reactions of β-lactam precursors or coupling of azetidinone intermediates with Boc-protected amines. Crystallographic data for analogous compounds (e.g., bicyclo and piperidine derivatives) have been resolved using SHELX programs, which are critical for confirming stereochemistry and molecular geometry .

Properties

IUPAC Name |

tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)15-11-9-16(12(11)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQQGOCWAXPQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate generally involves the construction of the azetidinone ring system followed by selective introduction or protection of the amine functionality with a tert-butyl carbamate group. The synthetic routes can be broadly categorized as:

- Condensation of Boc-protected amino acid derivatives with benzylamine derivatives

- Carbamate protection of azetidinone intermediates

- Phase-transfer catalyzed alkylation reactions

These methods emphasize mild reaction conditions, high stereoselectivity, and scalability for industrial applications.

Detailed Synthetic Route and Reaction Conditions

A well-documented and efficient synthetic route involves starting from N-BOC-D-serine, which is converted into the target compound through a sequence of mixed anhydride formation and subsequent condensation with benzylamine.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | N-BOC-D-serine + isobutyl chlorocarbonate (i-BuOCOCl) + N-methylmorpholine (NMM), 0–5 °C, anhydrous ethyl acetate | Formation of mixed acid anhydride intermediate | - |

| 2 | Addition of benzylamine solution dropwise, warming to 10–15 °C, 2 h | Condensation to form (R)-[1-(hydroxymethyl)-2-oxo-2-(phenylmethylamino)ethyl]-t-butyl carbamate | 93.1% isolated yield |

| 3 | Work-up: extraction, washing with dilute HCl and brine, solvent evaporation, crystallization from hexane/ethyl acetate | Purification of compound | - |

This method yields the desired compound with high stereochemical purity, favoring the (R)-configuration, which is critical for subsequent pharmaceutical applications.

Phase-Transfer Catalysis (PTC) Alkylation for Derivative Synthesis

Further functionalization of this compound involves phase-transfer catalysis alkylation to produce intermediates like (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide, essential for lacosamide synthesis.

| Parameter | Details |

|---|---|

| Catalyst | Tetrabutylammonium bromide (0.025–0.2 molar ratio to substrate) |

| Alkylating agent | Methyl sulfate |

| Solvent | Ethyl acetate |

| Base | 50% KOH aqueous solution |

| Temperature | Initial cooling to -10 to 0 °C, then 5–20 °C during reaction |

| Yield | 92.4% to 97% depending on catalyst loading |

This reaction proceeds under mechanical stirring until completion, followed by aqueous work-up and crystallization to afford high-purity products suitable for downstream transformations.

Alternative Synthetic Approaches

Another common laboratory-scale synthesis involves the reaction of tert-butyl carbamate with 2-oxo-1-phenylazetidin-3-yl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature. This method focuses on:

- Efficient coupling under mild conditions

- Protection of the amine group via Boc

- Purification by recrystallization or chromatography to optimize purity

This approach is scalable and adaptable for industrial production, with purification techniques including recrystallization from ethyl acetate/hexane mixtures and silica gel chromatography using low percentages of methanol in dichloromethane.

Reaction Analysis and Optimization

| Aspect | Details |

|---|---|

| Reaction Monitoring | Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm |

| Purification | Recrystallization from polar aprotic solvents (ethyl acetate/hexane), silica gel chromatography (5–10% MeOH in DCM) |

| Stereochemical Control | Use of chiral starting materials (e.g., N-BOC-D-serine) ensures (R)-configuration |

| Yield Optimization | Controlled temperature addition, molar ratios, and catalyst loading critical for maximizing yield and minimizing side products |

Summary Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Mixed Anhydride Condensation | N-BOC-D-serine, benzylamine | i-BuOCOCl, NMM | Anhydrous ethyl acetate | 0–15 °C, 4 h total | 93.1 | High stereoselectivity, industrially viable |

| PTC Alkylation | Compound I (above) | Tetrabutylammonium bromide, methyl sulfate, KOH | Ethyl acetate | -10 to 20 °C, mechanical stirring | 92.4–97 | Phase-transfer catalysis for further derivatization |

| Carbamate Protection | 2-oxo-1-phenylazetidin-3-yl chloride, tert-butyl carbamate | Triethylamine | Dichloromethane | Room temp | Variable | Common lab synthesis, requires purification |

Research Findings and Practical Notes

- The use of N-BOC-D-serine as a chiral precursor ensures the synthesis of the (R)-enantiomer, which is pharmacologically relevant.

- Phase-transfer catalysis enables efficient alkylation under mild conditions, with catalyst loading influencing yield and reaction rate.

- Purification by crystallization from hexane/ethyl acetate mixtures provides high purity suitable for pharmaceutical applications.

- Reaction conditions such as temperature control and slow reagent addition are critical to minimize side reactions and racemization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the synthesis of novel β-lactams that incorporate the tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate moiety. These compounds have shown promising antimalarial activity, particularly against drug-resistant strains of Plasmodium falciparum. The structural modifications facilitated by this carbamate allow for enhanced bioactivity and selectivity, making it a candidate for further development in antimalarial therapies .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo selective reactions allows chemists to create derivatives with tailored pharmacological properties. For instance, modifications to the azetidine ring can yield compounds with enhanced potency against specific biological targets .

Organic Synthesis

Carbamate Formation and Rearrangement

this compound can be synthesized through a multi-step process involving the reaction of amines with carbon dioxide and halides. This method is notable for producing high yields of carbamates under mild conditions, which is advantageous for large-scale applications in organic synthesis .

Catalytic Applications

The compound has been utilized in catalytic reactions, particularly in the activation of C–O and C–N bonds. Research indicates that it can facilitate cross-coupling reactions using non-precious metal catalysts, which are more sustainable and cost-effective compared to traditional methods . This application is particularly relevant in the synthesis of complex organic molecules.

Case Study 1: Synthesis and Antimalarial Testing

In a study published in ACS Catalysis, researchers synthesized a series of β-lactams incorporating the this compound structure. The synthesized compounds were screened for antimalarial activity, revealing several candidates with IC50 values in the low micromolar range against resistant strains .

Case Study 2: Catalytic Reduction Reactions

Another study focused on the use of this compound in catalytic reduction processes. The researchers demonstrated that this compound could effectively mediate the reduction of nitroarenes to amines under mild conditions, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)

- Structure : Cyclopentane ring with Boc-protected amine and cis-hydroxyl group.

- Key Differences: The absence of a β-lactam ring reduces strain but limits antibiotic utility. The hydroxyl group enhances hydrophilicity compared to the phenyl-substituted azetidinone.

- Applications : Used in peptide mimetics and kinase inhibitors due to improved solubility .

tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)

- Structure : Piperidine ring with trans-fluoro and Boc groups.

- Key Differences: The six-membered piperidine ring offers greater conformational flexibility than the azetidinone. Fluorine substitution increases metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs .

tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (CAS: 2940859-48-1)

- Structure : Seven-membered azepane ring with a ketone and Boc group.

- Key Differences: The larger ring size reduces ring strain but may compromise binding affinity in enzyme inhibition. The ketone group introduces electrophilic reactivity absent in the azetidinone .

tert-butyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate (MFCD16620517)

- Structure : Linear chain with benzylamide, methoxy, and Boc groups.

- The methoxy group enhances solubility in polar solvents .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate | Azetidin-2-one | Phenyl, Boc | ~265.3 (estimated) | High ring strain, β-lactam reactivity |

| tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate | Cyclopentane | cis-OH, Boc | 215.3 | Enhanced hydrophilicity |

| tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | Piperidine | trans-F, Boc | 231.3 | Metabolic stability, CNS penetration |

| tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate | Azepane | Ketone, Boc | 243.3 | Electrophilic reactivity |

| tert-butyl N-[1-(benzylamino)-3-methoxypropan-2-yl]carbamate | Linear chain | Benzylamide, methoxy, Boc | 336.4 | Flexible backbone, polar solubility |

Research Findings and Trends

- β-Lactam Superiority: The azetidinone core in the target compound exhibits higher reactivity in ring-opening reactions compared to larger rings (e.g., azepane), making it more suitable for antibiotic synthesis .

- Boc Group Utility : All compared compounds utilize Boc protection for amine stability, but steric hindrance from the tert-butyl group varies with ring size, affecting coupling efficiency .

- Pharmacological Potential: Fluorinated piperidine derivatives (e.g., CAS 1268520-95-1) show promise in blood-brain barrier penetration, whereas hydroxycyclopentyl analogs (e.g., CAS 207729-03-1) excel in aqueous solubility for intravenous formulations .

Biological Activity

Tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate is a compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Compound Overview

- Chemical Formula : C14H18N2O3

- Molecular Weight : 262.30 g/mol

- CAS Number : 1443979-82-5

- Appearance : White to off-white powder

- Purity : Typically around 95%.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits potential antimicrobial activity. Compounds with similar azetidinone structures have been documented for their antibacterial effects against various pathogens, including:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Low | |

| Candida albicans | No significant activity below 125 µg/mL |

These findings suggest that while the compound may have some efficacy against specific bacteria, further optimization and testing are required to enhance its antimicrobial profile.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Research indicates that it may inhibit enzymes involved in cell division, which is a promising mechanism for cancer treatment. The compound's azetidinone ring structure is believed to play a crucial role in its interaction with cellular targets.

Mechanism of Action :

- Enzyme Inhibition : The compound can inhibit specific enzymes critical for cancer cell proliferation.

- Cell Signaling Modulation : It has been shown to influence signaling pathways that regulate cell growth and apoptosis.

Study on Anticancer Activity

In a study examining the effects of various azetidinone derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against several cancer types. The study utilized a range of assays to measure cell viability and apoptosis induction:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 15 | Induction of apoptosis |

| PANC-1 | 20 | Cell cycle arrest |

| RKO | 25 | Inhibition of DNA synthesis |

These results indicate that the compound may serve as a lead candidate for further development in anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound binds to active sites on enzymes, altering their function and potentially inhibiting metabolic pathways critical for cell survival.

- Gene Expression Modulation : It influences the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate, and how can purity be optimized?

The compound is typically synthesized via carbamate protection of a β-lactam precursor. A common method involves coupling tert-butyl carbamate with a functionalized azetidinone intermediate under mild basic conditions (e.g., using triethylamine or pyridine in 1,4-dioxane at 60–90°C) . To optimize purity, recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended. Monitoring reaction progress via TLC or HPLC with UV detection at 254 nm ensures minimal side products. Evidence from similar carbamates suggests that column chromatography (silica gel, 5–10% methanol in dichloromethane) effectively removes unreacted starting materials .

Q. How can structural characterization be performed to confirm the identity of this compound?

Key techniques include:

- NMR Spectroscopy : Compare and NMR data with published spectra. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm () and ~28 ppm () .

- X-ray Crystallography : Resolve stereochemistry and confirm the azetidinone ring geometry. A study on analogous carbamates reported bond angles of ~90° for the β-lactam ring and torsional angles consistent with non-planar conformations .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., [M+H] at m/z 305.16 for CHNO) .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis, such as epimerization at the azetidinone C3 position?

Epimerization risks arise under basic or high-temperature conditions. Mitigation approaches include:

- Low-Temperature Reactions : Conduct coupling steps at 0–25°C to preserve stereochemical integrity .

- Chiral Auxiliaries : Use enantiopure starting materials, as demonstrated in asymmetric Mannich reactions for related β-amino carbonyl compounds .

- Kinetic Control : Optimize reaction times to avoid equilibration; for example, limiting carbamate formation to 2 hours in THF with DMAP catalysis .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or HPLC profiles often stem from:

- Residual Solvents : Dry samples under high vacuum (0.1 mmHg) for 24 hours to eliminate solvent artifacts .

- Diastereomeric Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers .

- Dynamic Effects : Variable NMR splitting may arise from hindered rotation of the phenyl group. Confirm via VT-NMR (variable temperature) or DFT calculations .

Q. What methodologies optimize reaction yields in large-scale syntheses without compromising stereoselectivity?

- Flow Chemistry : Continuous-flow systems reduce side reactions by tightly controlling residence time and temperature. A study on diphenyldiazomethane synthesis achieved 85% yield using microreactors, a strategy adaptable to carbamate formation .

- Design of Experiments (DoE) : Apply factorial design to optimize parameters like catalyst loading (e.g., 0.5–2 mol% DMAP) and solvent polarity .

- In Situ Monitoring : Use inline IR spectroscopy to track carbamate formation and adjust reagent stoichiometry dynamically .

Methodological Guidance

Q. How should researchers handle unexpected byproducts, such as ring-opened intermediates?

If ring-opening occurs (e.g., via nucleophilic attack on the β-lactam):

- Quench Reactive Intermediates : Add scavengers like molecular sieves to absorb trace water or alcohols .

- Modify Protecting Groups : Replace tert-butyl with more robust groups (e.g., Fmoc) if stability is an issue .

- Mechanistic Analysis : Use -labeling or MS/MS fragmentation to trace the origin of byproducts .

Q. What analytical techniques validate the compound’s stability under physiological conditions for biological studies?

- Accelerated Degradation Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 72 hours. For carbamates, hydrolysis to the free amine is a common degradation pathway .

- Circular Dichroism (CD) : Confirm conformational stability in aqueous buffers, particularly if the azetidinone ring is part of a bioactive scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.